molecular formula C16H21N5O2S2 B2839794 N,N-diethyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 946289-99-2

N,N-diethyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2839794
CAS No.: 946289-99-2
M. Wt: 379.5
InChI Key: XVZRYQMDAXLWIO-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl acetamide group and a 4-methylphenyl carbamoyl moiety.

Properties

IUPAC Name

N,N-diethyl-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S2/c1-4-21(5-2)13(22)10-24-16-20-19-15(25-16)18-14(23)17-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZRYQMDAXLWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of p-tolyl isocyanate with 5-amino-1,3,4-thiadiazole-2-thiol to form the intermediate 5-(3-(p-tolyl)ureido)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with N,N-diethylchloroacetamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the urea moiety.

    Substitution: The p-tolyl group or the urea moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N,N-diethyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and urea moiety can interact with enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, depending on its specific application.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several synthesized derivatives (Table 1). Key variations include substituents on the thiadiazole ring, acetamide group, and aryl moieties, which influence physicochemical properties and bioactivity.

Table 1: Structural Comparison of Key Analogs
Compound Name / ID Molecular Formula Key Substituents Molecular Weight (g/mol) Reference
Target Compound C₁₈H₂₄N₆O₂S₂* N,N-Diethyl acetamide; 4-methylphenyl carbamoyl ~444.48 (estimated) N/A
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide C₁₈H₁₆N₆O₄S₂ 4-Nitrophenyl acetamide; 4-methylphenyl carbamoyl 444.484
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide C₁₁H₁₂ClN₅OS₂ 3-Chloro-4-methylphenyl acetamide; unsubstituted amino group on thiadiazole 329.83
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide C₁₉H₁₆ClF₃N₄O₂S₃ 2-Chloro-5-(trifluoromethyl)phenyl; 4-methoxybenzyl sulfanyl on thiadiazole 545.02
5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide derivatives (e.g., 6f, 6o) Varies Oxadiazole core; substituted phenyl groups ~350–400

Note: Exact molecular weight of the target compound is inferred from analogs; substituents are based on the IUPAC name.

Pharmacological Activities

Anticancer Activity
  • Thiadiazole Derivatives (e.g., 4b, 4c) : Compounds with trifluoromethyl or chloro substituents (e.g., 4b: 3-Cl; 4c: 4-Cl) demonstrated potent caspase 3/9 activation in MCF7 breast cancer cells, indicating apoptosis induction .
Antimicrobial Activity
  • N-Substituted Oxadiazoles : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibited enhanced activity against E. coli, S. aureus, and fungal strains A. niger and S. cerevisiae .
  • Thiadiazole Sulfonamides : Analogous compounds synthesized from acetazolamide showed broad-spectrum antimicrobial effects, likely due to sulfonamide and thiadiazole synergy .
Anti-Inflammatory and Antioxidant Activity
  • Triazole-Thiadiazole Hybrids : Compounds like KA3, KA7, and KA14 displayed significant anti-inflammatory activity via protein denaturation inhibition and radical scavenging .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Nitro (NO₂), chloro (Cl), and trifluoromethyl (CF₃) substituents enhance antimicrobial and anticancer activities by increasing electrophilicity .
  • Diethyl Acetamide Group : The N,N-diethyl moiety in the target compound may improve lipid solubility and bioavailability compared to aryl-substituted analogs (e.g., 4-nitrophenyl in ).
  • Thiadiazole vs. Oxadiazole Cores : Thiadiazoles generally exhibit stronger bioactivity due to sulfur’s electron-withdrawing effects, whereas oxadiazoles offer lower toxicity .

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